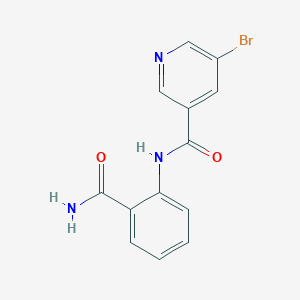

5-bromo-n-(2-carbamoylphenyl)nicotinamide

Description

Contextualizing Nicotinamide (B372718) Derivatives in Drug Discovery

Nicotinamide, also known as niacinamide, is a form of vitamin B3 and a fundamental component of the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). wikipedia.org NAD+ is a critical cofactor for numerous cellular processes, including energy metabolism and DNA repair. beilstein-journals.org The central role of the nicotinamide scaffold in these biological pathways has made its derivatives a fertile ground for drug discovery.

Researchers have successfully synthesized and evaluated a multitude of nicotinamide derivatives, revealing a broad spectrum of biological activities. These compounds have been investigated for their potential as:

Anticancer Agents: Many nicotinamide derivatives exhibit significant antitumor properties. tressless.com They have been designed as inhibitors of key enzymes in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for angiogenesis. tressless.com Furthermore, some derivatives have shown the ability to induce apoptosis (programmed cell death) and halt the cell cycle in cancer cell lines. tressless.com

Enzyme Inhibitors: The nicotinamide core structure is a key pharmacophore for inhibiting a variety of enzymes. A prominent example is the poly(ADP-ribose) polymerase (PARP) family of enzymes, which are involved in DNA repair. benthamdirect.comnih.gov PARP inhibitors are a successful class of drugs used in cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms like BRCA1/2 mutations. nih.govnih.gov Nicotinamide derivatives have also been developed as inhibitors of nicotinamide N-methyltransferase (NNMT) and DNA demethylase ALKBH2, both of which are implicated in metabolic diseases and cancer. nih.govnih.gov

Neurological and Metabolic Modulators: By influencing NAD+ levels, nicotinamide derivatives can impact cellular health and function. acs.orgnih.gov Research has shown that compounds like nicotinamide riboside can effectively increase NAD+ concentrations in mammalian cells, which is beneficial in contexts of neurodegenerative diseases and age-related metabolic decline. acs.orgnih.gov Additionally, the neuroprotective effects of nicotinamide have been studied in the context of stroke, where it is thought to work by inhibiting PARP and boosting ATP production. benthamdirect.comresearchgate.net

Fungicidal Agents: Certain nicotinamide derivatives have been synthesized and found to possess moderate to excellent fungicidal activity against various plant pathogens, highlighting their potential application in agriculture. researchgate.netmdpi.com

The versatility of the nicotinamide scaffold allows for extensive chemical modification, enabling chemists to fine-tune the pharmacological properties of the resulting derivatives to achieve desired therapeutic effects.

Structural Framework and Research Significance of the 5-Bromo-N-(2-carbamoylphenyl)nicotinamide Scaffold

While extensive research exists for the broader class of nicotinamide derivatives, this compound itself appears to be a novel or less-studied entity in publicly available scientific literature. However, an analysis of its constituent parts provides a strong rationale for its potential significance in medicinal chemistry.

The structure of this compound is composed of three key features:

The Nicotinamide Core: As previously discussed, this pyridine (B92270) ring with a carboxamide group at the 3-position is a well-established pharmacophore. drugbank.com It mimics the nicotinamide moiety of NAD+, allowing it to interact with the NAD+ binding sites of various enzymes, most notably PARPs. researchgate.netresearchgate.net

The 5-Bromo Substituent: The inclusion of a bromine atom at the 5-position of the pyridine ring is a common strategy in medicinal chemistry. Halogenation can significantly influence a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to its biological target. The bromine atom can form halogen bonds, which are increasingly recognized as important interactions in protein-ligand binding. Several other 5-bromonicotinamide (B182952) derivatives have been synthesized for various applications, suggesting the utility of this substitution pattern. chemicalbook.comnih.gov

The N-(2-carbamoylphenyl) Group: This side chain, attached to the nicotinamide's primary amide, is essentially a substituted benzamide. Benzamide structures are a hallmark of many potent PARP inhibitors. The presence of the additional carbamoyl (B1232498) group on the phenyl ring could introduce new hydrogen bonding opportunities within a target's active site, potentially enhancing binding affinity and selectivity.

Given that many PARP inhibitors mimic the nicotinamide part of the NAD+ molecule, the combination of the nicotinamide core with a benzamide-like side chain in this compound strongly suggests its potential as a PARP inhibitor. The specific arrangement of the carbamoylphenyl group could lead to unique interactions with the PARP active site, potentially offering a different selectivity profile compared to existing inhibitors. Further synthetic and biological evaluation is necessary to determine the actual therapeutic potential of this specific scaffold.

Overview of Research Trajectories for Related Chemical Entities

The research landscape for compounds chemically related to this compound is rich and varied, underscoring the therapeutic promise of this chemical class. The primary research trajectories focus on leveraging the nicotinamide scaffold to modulate key biological pathways.

One major area of investigation is the development of enzyme inhibitors for cancer therapy . As mentioned, PARP inhibitors are a major success story, with several approved drugs like olaparib (B1684210) and talazoparib (B560058) used for treating cancers with homologous recombination deficiencies. nih.govmdpi.com Research continues to explore new generations of PARP inhibitors with improved potency, selectivity, and the ability to overcome resistance. researchgate.net Beyond PARP, nicotinamide derivatives are being explored as inhibitors of other enzymes relevant to cancer, such as ALKBH2, which is highly expressed in glioblastoma. nih.gov

Another significant research direction is the modulation of NAD+ metabolism for treating metabolic and age-related diseases. The depletion of NAD+ is linked to aging and various pathological conditions. acs.org Consequently, there is considerable interest in developing small molecules that can boost NAD+ levels. This includes not only NAD+ precursors like nicotinamide riboside but also allosteric activators of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. acs.org

Furthermore, the versatility of the nicotinamide structure has led to its exploration in a wide range of other therapeutic areas. For instance, derivatives are being designed as antidepressants by targeting serotonin (B10506) receptors like 5-HT1A. nih.gov In the realm of infectious diseases, novel nicotinamide derivatives are being synthesized and tested for their antibacterial and fungicidal properties. mdpi.comnih.gov

The table below summarizes the research findings for several nicotinamide derivatives, illustrating the diverse applications and biological activities of this class of compounds.

| Compound Class/Derivative | Target/Application | Key Research Finding | Citation |

| Nicotinamide Derivatives | Anticancer (VEGFR-2) | Showed promising cytotoxic activities and inhibited VEGFR-2 with sub-micromolar IC50 values. | tressless.com |

| AH2-14c (Nicotinamide Derivative) | Anticancer (ALKBH2 inhibitor) | Potent and selective inhibitor of ALKBH2, showing anti-proliferative and anti-migration activity in glioblastoma cells. | nih.gov |

| Nicotinamide | Neuroprotection (Stroke) | Exerts neuroprotective effects by inhibiting PARP and increasing NAD+ synthesis and ATP production. | benthamdirect.comresearchgate.net |

| Quinolinium Analogues | NNMT Inhibitors | Identified as a promising scaffold with very low micromolar (IC50 ~ 1 µM) NNMT inhibition. | nih.gov |

| N-(thiophen-2-yl) Nicotinamides | Fungicides | Exhibited excellent fungicidal activities against cucumber downy mildew, superior to some commercial fungicides. | mdpi.com |

| Nicotinamide Riboside & Derivatives | NAD+ Boosting | Potently stimulate NAD+ biosynthesis in mammalian cells, increasing concentrations by 1.2 to 2.7-fold. | acs.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-(2-carbamoylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O2/c14-9-5-8(6-16-7-9)13(19)17-11-4-2-1-3-10(11)12(15)18/h1-7H,(H2,15,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWLDVNNMYSNJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Routes for 5-Bromo-N-(2-carbamoylphenyl)nicotinamide and its Core Precursors

The synthesis of this compound is logically achieved through the coupling of two key precursors: 5-bromonicotinic acid and 2-aminobenzamide (B116534). The accessibility and synthesis of these precursors are foundational to producing the final compound.

The primary method for synthesizing this compound involves a standard amidation reaction. This well-established approach typically requires the activation of the carboxylic acid group on the 5-bromonicotinic acid precursor to facilitate the formation of an amide bond with the amino group of 2-aminobenzamide.

A common and effective strategy is the conversion of the nicotinic acid derivative into a more reactive acyl chloride. This is often accomplished using reagents like oxalyl chloride or thionyl chloride. The resulting 5-bromonicotinoyl chloride is then reacted with 2-aminobenzamide in the presence of a base to yield the target compound. This two-step sequence is a reliable method for constructing N-aryl nicotinamides. mdpi.com

Below is a plausible multi-step synthesis pathway:

| Step | Reactant 1 | Reactant 2 | Reagent/Conditions | Product |

| 1 | 5-Bromonicotinic acid | Oxalyl Chloride | Anhydrous solvent (e.g., DCM) | 5-Bromonicotinoyl chloride |

| 2 | 5-Bromonicotinoyl chloride | 2-Aminobenzamide | Base (e.g., Pyridine (B92270), Triethylamine), Anhydrous solvent | This compound |

In recent years, green chemistry principles have been increasingly applied to the synthesis of nicotinamide (B372718) derivatives to reduce environmental impact. acs.org Biocatalysis, utilizing enzymes for organic synthesis, offers significant advantages, including mild reaction conditions and high selectivity. rsc.org

A notable development is the use of immobilized lipases, such as Novozym® 435 from Candida antarctica, to catalyze the amidation reaction. rsc.orgnih.govrsc.org Studies have demonstrated the efficient synthesis of various nicotinamide derivatives by reacting methyl nicotinate (B505614) with different amines. rsc.orgnih.gov This enzymatic approach can be conducted in environmentally benign solvents like tert-amyl alcohol and has been successfully implemented in continuous-flow microreactors. rsc.orgnih.gov This technology not only shortens reaction times significantly compared to batch processes but also improves product yields, offering a sustainable and efficient pathway for producing nicotinamide scaffolds. nih.gov

| Parameter | Condition | Reference |

| Enzyme | Novozym® 435 | rsc.orgnih.govrsc.org |

| Substrates | Methyl nicotinate, Amine | rsc.orgnih.gov |

| Technology | Continuous-flow microreactor | rsc.orgnih.gov |

| Solvent | tert-Amyl alcohol | rsc.orgnih.gov |

| Temperature | ~50 °C | nih.gov |

| Residence Time | ~35 minutes | nih.gov |

Another green strategy focuses on the synthesis of precursors. For instance, the industrial production of nicotinic acid (niacin), a core component, has seen a shift from methods using harsh oxidants to catalytic gas-phase oxidation of picoline, which generates substantially less inorganic waste. chimia.ch

The construction of the this compound scaffold is centered around the amide bond-forming coupling reaction. Beyond this, the bromine atom on the pyridine ring serves as a versatile functional group handle for further modifications through various cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating carbon-carbon bonds. The 5-bromo position is ideal for coupling with a wide range of aryl or heteroaryl boronic acids or their esters. researchgate.netmdpi.com This allows for the introduction of diverse substituents at this position, enabling the synthesis of a broad library of derivatives from a common intermediate. mdpi.comnih.gov The reaction conditions are typically mild and tolerate a wide variety of functional groups. nih.gov

Design and Synthesis of Analogs and Derivatives of the this compound Core

The design and synthesis of analogs aim to explore the structure-activity relationships (SAR) by systematically modifying different parts of the molecule. The core structure of this compound offers multiple sites for such modifications.

Systematic modification of the three main components of the molecule—the pyridine ring, the phenyl ring, and the carbamoyl (B1232498) groups—is a key strategy for optimizing its properties.

Pyridine Moiety: The bromine atom at the 5-position is a prime site for modification. As discussed, Suzuki coupling can replace the bromine with various aryl and heteroaryl groups, exploring the impact of electronic and steric factors. mdpi.com Additionally, other positions on the pyridine ring can be substituted to fine-tune the molecule's properties, a common strategy in the development of nicotinamide-based compounds. mdpi.com

Phenyl Moiety: The phenyl ring derived from 2-aminobenzamide can be substituted with a variety of functional groups. By starting with different substituted 2-aminobenzamides, analogs with electron-donating or electron-withdrawing groups at various positions on the phenyl ring can be synthesized. This exploration is crucial, as seen in the development of niclosamide (B1684120) analogs where substitutions on the aniline (B41778) ring significantly impact biological activity. mdpi.com

Carbamoyl Moieties: Both the primary amide on the phenyl ring (-CONH2) and the central amide linker (-CONH-) can be targeted for modification. For example, the primary amide could be converted to other functional groups like nitriles or carboxylic acids, or the amide hydrogen could be alkylated. The central amide linker's hydrogen could also be substituted, altering the molecule's hydrogen bonding capacity and conformation.

| Modification Site | Example Substituent | Synthetic Strategy |

| Pyridine Ring (C5-position) | 4-Fluorophenyl | Suzuki coupling of the bromo-precursor with 4-fluorophenylboronic acid. researchgate.net |

| Phenyl Ring | 4-Chloro | Start with 2-amino-4-chlorobenzamide (B1281268) in the initial coupling reaction. |

| Carbamoyl Group (on Phenyl) | N-Cyclopropylcarbamoyl | Utilize a precursor like N1-cyclopropyl-2-aminobenzamide for the synthesis. mdpi.com |

Restricting the conformational flexibility of a molecule can enhance its binding affinity and specificity for a biological target by reducing the entropic penalty upon binding. researchgate.net This principle has been applied to various scaffolds, including nicotine (B1678760) and NAD mimics. mdpi.comnih.gov

For this compound, conformational restriction could be achieved by introducing chemical bonds that lock the relative orientation of the pyridine and phenyl rings. Synthetic strategies could involve:

Intramolecular Cyclization: Creating a new ring by forming a bond between the two aromatic systems. For instance, a Pictet-Spengler or Bischler-Napieralski type reaction could be adapted to form a tricyclic lactam, which could then be reduced.

Bridging: Introducing an atomic bridge between the two rings. This approach is exemplified in the synthesis of bridged nicotine analogs and can lead to rigid structures with well-defined geometries. nih.gov

These strategies, while synthetically challenging, offer a pathway to novel analogs with potentially improved biological profiles by "freezing" the molecule in a bioactive conformation. researchgate.net

Incorporation of Bioisosteric Replacements

Bioisosterism, the exchange of a functional group within a molecule for another with similar physical or chemical properties, is a fundamental strategy in medicinal chemistry. drughunter.comresearchgate.net This approach aims to modulate the molecule's potency, selectivity, pharmacokinetic properties, and metabolic stability. For this compound, bioisosteric replacements can be considered for both the bromine atom on the pyridine ring and the N-(2-carbamoylphenyl)amide moiety.

Bioisosteric Replacements for the 5-Bromo Substituent

The bromine atom at the 5-position of the nicotinamide ring is a key feature that can be targeted for bioisosteric replacement. Halogens, particularly bromine, can influence a molecule's lipophilicity and metabolic stability. Several groups can be considered as bioisosteres for bromine, each with the potential to alter the compound's properties in a targeted manner.

Common bioisosteric replacements for a bromine atom on an aromatic ring include other halogens (like chlorine), the cyano group (-CN), the trifluoromethyl group (-CF3), and small alkyl groups like the methyl group (-CH3). cambridgemedchemconsulting.com The choice of replacement depends on the desired modification of the electronic and steric properties of the molecule.

For instance, replacing bromine with a cyano group can introduce a polar, hydrogen bond-accepting functionality, which can alter the compound's solubility and interactions with biological targets. The synthesis of a 5-cyano analog would likely follow a similar synthetic route, starting from 5-cyanonicotinic acid.

The trifluoromethyl group is another common bioisostere for bromine. drughunter.com It is highly lipophilic and electron-withdrawing, which can significantly impact a compound's metabolic stability and binding affinity. The synthesis of a 5-trifluoromethyl analog would necessitate starting materials like 5-(trifluoromethyl)nicotinic acid. researchgate.netmdpi.com Research on other heterocyclic systems has shown that replacing a halogen with a trifluoromethyl group can sometimes lead to increased biological activity. nih.gov

A methyl group can also serve as a bioisostere for bromine, offering a less electron-withdrawing and more lipophilic alternative. Structure-activity relationship studies on nicotinamide analogs have explored the impact of such small alkyl substitutions. researchgate.net

The following table summarizes the properties of these potential bioisosteric replacements for the bromine atom:

| Functional Group | Electronic Effect | Lipophilicity (logP) Contribution (approx.) | Hydrogen Bonding |

| -Br | Electron-withdrawing, weak deactivator | +0.86 | Weak acceptor |

| -CN | Electron-withdrawing, strong deactivator | -0.57 | Acceptor |

| -CF3 | Strongly electron-withdrawing | +0.88 | Weak acceptor |

| -CH3 | Electron-donating, weak activator | +0.56 | None |

Data in the table is generalized and the exact contribution can vary depending on the molecular context.

Bioisosteric Replacements for the N-(2-carbamoylphenyl)amide Moiety

The N-(2-carbamoylphenyl)amide portion of the molecule presents numerous opportunities for bioisosteric modification. The amide bond itself is susceptible to enzymatic cleavage, and its replacement can lead to improved metabolic stability. researchgate.netnih.gov Furthermore, the entire substituted phenyl ring can be replaced with other scaffolds to explore different binding interactions and physicochemical properties. nih.govnih.gov

Common bioisosteres for the amide bond include heterocycles like 1,2,3-triazoles, oxadiazoles, and tetrazoles. drughunter.comnih.gov These five-membered rings can mimic the geometry and hydrogen bonding capabilities of the amide group while being more resistant to hydrolysis.

Alternatively, the entire N-(2-carbamoylphenyl) group can be viewed as a scaffold that can be replaced by other structures. For example, other substituted aryl or heteroaryl rings could be introduced to probe the structure-activity relationship. The choice of replacement would depend on the specific biological target and the desired properties of the new analog.

Research on related nicotinamide derivatives has shown that modifications to the N-substituent can have a significant impact on biological activity. nih.gov For instance, replacing the phenyl ring with other aromatic or aliphatic groups can alter the compound's potency and selectivity.

The following table provides examples of potential bioisosteric replacements for the N-(2-carbamoylphenyl)amide moiety:

| Original Moiety | Bioisosteric Replacement | Rationale |

| Amide bond | 1,2,3-Triazole | Increased metabolic stability, similar H-bonding pattern. |

| Amide bond | 1,3,4-Oxadiazole | Increased metabolic stability, different H-bonding pattern. |

| N-(2-carbamoylphenyl) | N-(2-cyanophenyl) | Cyano group as a bioisostere for the carbamoyl group. |

| N-(2-carbamoylphenyl) | N-(Thiophen-2-yl) | Exploration of different aromatic systems. nih.gov |

| N-(2-carbamoylphenyl) | N-(Pyrazol-3-yl) | Introduction of a different heterocyclic scaffold. |

The exploration of these bioisosteric replacements is a rational approach to systematically modify the structure of this compound to optimize its potential as a lead compound in drug discovery programs.

Molecular and Cellular Pharmacology of 5 Bromo N 2 Carbamoylphenyl Nicotinamide

Investigation of Molecular Targets and Binding Interactions

The diverse biological activities of nicotinamide (B372718) derivatives are rooted in their interactions with specific molecular targets. Research has focused on their ability to inhibit key enzymes involved in disease pathogenesis, modulate receptor functions, and interfere with cellular signaling cascades.

Enzyme Inhibition and Modulation Mechanisms (e.g., Nicotinamide N-methyltransferase, Factor Xa, ALK-2, SARS-CoV-2 associated targets)

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a role in regulating cellular metabolism and has been implicated in various diseases, including metabolic disorders and cancer. nih.govmdpi.com It catalyzes the methylation of nicotinamide to form 1-methyl-nicotinamide. nih.gov Small molecule inhibitors of NNMT have been developed and studied for their therapeutic potential. nih.govmedchemexpress.com For instance, the novel tricyclic compound JBSNF-000028 has been shown to be a potent and selective substrate-analog inhibitor of NNMT. nih.gov Mechanistic studies of some inhibitors indicate they bind uncompetitively with the cofactor S-adenosyl-L-methionine (SAM) but competitively with nicotinamide, suggesting they occupy the nicotinamide binding site. researchgate.net

Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic diseases. nih.gov Direct Factor Xa inhibitors have emerged as a promising class of antithrombotic agents. nih.gov The nematode anticoagulant protein NAP5, for example, is a potent natural inhibitor of Factor Xa, with a reported inhibition constant (Ki) of 43 pM. nih.gov

The emergence of the COVID-19 pandemic prompted research into potential inhibitors of SARS-CoV-2 associated targets. The main protease (Mpro) of the virus is essential for its replication and is a primary target for antiviral drug development. europeanreview.orgscienceopen.com In silico studies have explored nicotinamide analogues as potential inhibitors of various SARS-CoV-2 proteins, including the nucleocapsid, proteases, and endoribonuclease. nih.govresearchgate.net These computational screenings suggest a potential therapeutic efficacy for certain nicotinamide derivatives in the context of COVID-19. nih.govresearchgate.net Several small molecule inhibitors have been identified through high-throughput screening methods, demonstrating inhibitory activity against SARS-CoV-2 Mpro in vitro. europeanreview.org

| Compound/Inhibitor | Target Enzyme | Inhibition Metric (IC50/Ki) | Reference |

| JBSNF-000028 | Human NNMT | IC50: 0.033 µM | nih.gov |

| JBSNF-000028 | Monkey NNMT | IC50: 0.19 µM | nih.gov |

| JBSNF-000028 | Mouse NNMT | IC50: 0.21 µM | nih.gov |

| NAP5 | Factor Xa | Ki: 43 pM | nih.gov |

| IMB63-8G | SARS-CoV-2 Mpro | IC50: 14.75 ± 8.74 µM | europeanreview.org |

| IMB84-8D | SARS-CoV-2 Mpro | IC50: 67.69 ± 10.18 µM | europeanreview.org |

| IMB26-11E | SARS-CoV-2 Mpro | IC50: 41.53 ± 4.01 µM | europeanreview.org |

| IMB96-2A | SARS-CoV-2 Mpro | IC50: 44.43 ± 8.07 µM | europeanreview.org |

| GC-376 (positive control) | SARS-CoV-2 Mpro | IC50: 5.13 ± 0.41 µM | europeanreview.org |

Receptor Agonism/Antagonism Studies (e.g., Cannabinoid Receptor Type 1)

The cannabinoid receptor type 1 (CB1) is a G protein-coupled receptor that is a key component of the endocannabinoid system. nih.govnih.gov It is activated by endogenous cannabinoids like anandamide, as well as synthetic cannabinoids. nih.govnih.gov The binding of agonists to the CB1 receptor initiates a signaling cascade that can modulate various physiological processes. nih.gov While extensive research has been conducted on the pharmacology of cannabinoids and their interaction with CB1 receptors, specific studies detailing the direct interaction of 5-bromo-N-(2-carbamoylphenyl)nicotinamide with this receptor are not extensively documented in the available literature.

Interaction with Cellular Pathways and Signaling Cascades

Nicotinamide and its derivatives are precursors of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme involved in numerous cellular processes and signaling pathways. nih.govnih.govmdpi.com NAD+ is essential for cellular energy metabolism, DNA repair, and gene expression. nih.govnih.govmdpi.com Nicotinamide itself can influence cellular signaling by inhibiting enzymes such as sirtuins and poly (ADP-ribose) polymerases (PARPs). nih.govnih.gov For instance, nicotinamide has been shown to modulate the p53 pathway by restoring intracellular NAD+ levels, which can trigger cell cycle arrest and apoptosis in response to extensive DNA damage. mdpi.com Furthermore, as a negative regulator of SIRT1, nicotinamide can prevent the inhibition of p53, thereby promoting apoptosis. mdpi.com

Preclinical Assessment of Biological Activities in Vitro

In vitro studies have been instrumental in characterizing the biological activities of nicotinamide and its analogs, providing a foundational understanding of their therapeutic potential. These assessments have revealed significant anti-inflammatory and anti-cancer properties.

Anti-cancer and Antiproliferative Activities in Cell Lines

The anti-cancer and antiproliferative activities of nicotinamide and its derivatives have been investigated in various cancer cell lines. nih.govnih.govmdpi.comresearchgate.net One nicotinamide analogue, (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN), has shown significant cytotoxic effects against HepG2 and MCF-7 cancer cell lines, with IC50 values of 0.19 ± 0.01 µM and 1.18 ± 0.01 µM, respectively. nih.gov These values were notably lower than those of the established anti-cancer drug Sorafenib in the same cell lines. nih.gov Further investigation into the mechanism of action of BHEPN revealed that it induced cell cycle arrest at the G1/S phase in HepG2 cells and promoted both early and late apoptosis. nih.gov Nicotinamide itself has been shown to suppress proliferation and enhance apoptosis in HeLa cells. nih.gov The anti-proliferative activity of nicotinamide is often attributed to its role as an inhibitor of SIRT1 and PARP1. nih.gov

| Compound | Cell Line | Activity | IC50 Value | Reference |

| (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN) | HepG2 (Liver Cancer) | Cytotoxic | 0.19 ± 0.01 µM | nih.gov |

| (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN) | MCF-7 (Breast Cancer) | Cytotoxic | 1.18 ± 0.01 µM | nih.gov |

| Sorafenib | HepG2 (Liver Cancer) | Cytotoxic | 2.24 ± 0.06 µM | nih.gov |

| Sorafenib | MCF-7 (Breast Cancer) | Cytotoxic | 3.17 ± 0.01 µM | nih.gov |

Neuroprotective Potential

The nicotinamide moiety of this compound suggests a potential for neuroprotective activity. Nicotinamide, a form of vitamin B3, is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical cofactor for neuronal survival and function scilifelab.se. Research into nicotinamide has demonstrated its ability to protect retinal ganglion cells in models of glaucoma, a neurodegenerative disease, by preventing optic nerve degeneration and preserving cellular function through the replenishment of NAD+ levels researchgate.net. Studies have shown that nicotinamide can prevent age-related declines in NAD+, thereby protecting against various neurodegenerative conditions researchgate.net.

The neuroprotective effects of nicotinamide are linked to its ability to bolster mitochondrial health and cellular metabolism scilifelab.seresearchgate.net. In various models of neuronal injury, nicotinamide administration enhances mitochondrial function, buffers metabolic stress, and reduces oxidative stress markers scilifelab.seresearchgate.net. It has shown protective effects against a range of insults relevant to neurodegeneration, including mitochondrial stress and axon degeneration scilifelab.se. For instance, in specific concentrations, nicotinamide can protect neurons from oxidant-induced apoptosis and injuries related to excitotoxicity and oxygen-glucose deprivation nih.gov.

Furthermore, other brominated compounds have been investigated for their neuroprotective properties. For example, (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate has been shown to protect against oxidative stress injury in neuronal cell lines by activating the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative damage nih.gov. This suggests that the bromo-substitution on the phenyl ring of this compound could also contribute to potential neuroprotective mechanisms, although this remains to be experimentally verified.

Antimicrobial and Antifungal Efficacy

Nicotinamide and its derivatives are a recognized class of compounds with significant antimicrobial and antifungal properties researchgate.net. The core structure is found in several commercial fungicides nih.gov. Research has demonstrated that various synthetic nicotinamide derivatives exhibit efficacy against a range of human and plant pathogens.

Antibacterial Activity: Studies on related compounds have shown activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide were found to be active against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values between 2.5–5.0 mg/mL nih.gov. Other research into novel nicotinamides identified compounds that could inhibit the growth of Pseudomonas aeruginosa and Klebsiella pneumoniae at concentrations as low as 0.016 mM researchgate.net. The antibacterial potential of these compounds is sometimes linked to their ability to target specific proteins related to antimicrobial resistance researchgate.net.

Antifungal Activity: The antifungal potential of nicotinamide derivatives is well-documented. A number of analogs have demonstrated excellent activity against pathogenic fungi such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus nih.gov. One of the primary mechanisms for antifungal action in some nicotinamide-derived fungicides is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain researchgate.net. In one study, a nicotinamide derivative was identified as the most active against C. albicans SC5314, with an MIC value of 0.25 μg/mL, and it showed efficacy against fluconazole-resistant strains nih.gov. Other research focusing on plant pathogens found that N-(thiophen-2-yl) nicotinamide derivatives exhibited excellent fungicidal activity against cucumber downy mildew, superior to some commercial fungicides mdpi.comnih.gov.

The table below summarizes the antimicrobial and antifungal activities observed for various nicotinamide derivatives, illustrating the potential of this class of compounds.

| Compound Class | Target Organism | Activity/Metric | Reference |

| N-(thiophen-2-yl) nicotinamide derivatives | Pseudoperonospora cubensis (cucumber downy mildew) | EC50 = 1.96 mg/L | nih.gov |

| Nicotinamide derivatives | Candida albicans SC5314 | MIC = 0.25 µg/mL | nih.gov |

| Nicotinamide derivatives | Pseudomonas aeruginosa, Klebsiella pneumoniae | Growth inhibition at 0.016 mM | researchgate.net |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | MIC = 2.5-5.0 mg/mL | nih.gov |

Enzyme Activity Modulation in Cellular Assays

The nicotinamide structure is central to its role in modulating the activity of several key enzyme families, primarily through its role in NAD+ metabolism. As a direct precursor to NAD+, its availability can influence the activity of all NAD+-dependent enzymes nih.gov.

One of the most significant roles of nicotinamide is as an inhibitor of Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 researchgate.netfrontiersin.org. PARP-1 is a nuclear enzyme crucial for DNA repair and the regulation of cell death frontiersin.org. Under conditions of significant DNA damage, overactivation of PARP-1 can deplete cellular stores of NAD+ and ATP, leading to a form of cell death known as parthanatos researchgate.net. By inhibiting PARP-1, nicotinamide can prevent this depletion, thereby protecting cells from this death pathway frontiersin.org. This inhibitory action is a key aspect of its neuroprotective and therapeutic potential in various diseases researchgate.net. Most PARP inhibitors currently in clinical development are nicotinamide mimetics that compete with NAD+ for binding to the enzyme's catalytic domain nih.gov.

Beyond PARP, nicotinamide availability influences the activity of sirtuins, a class of NAD+-dependent protein deacylases that regulate metabolism, DNA repair, and longevity nih.gov. Additionally, the NAD+ salvage pathway involves nicotinamidases, enzymes that convert nicotinamide to nicotinic acid nih.gov. Certain molecules can act as potent competitive inhibitors of these enzymes, thereby modulating NAD+ biosynthesis nih.gov. Given its structure, this compound is hypothesized to interact with these NAD+-dependent enzymatic pathways, although specific inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) for this compound have not been reported in the available literature.

In Vitro Pharmacokinetics and Metabolism Research

In vitro pharmacokinetic studies are essential for predicting a compound's behavior in vivo. Key parameters include metabolic stability and the extent of binding to plasma proteins.

Metabolic Stability in Microsomal Preparations

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. It is commonly assessed in vitro using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs) springernature.comnih.gov. In these assays, the test compound is incubated with human liver microsomes (HLM), and the percentage of the parent compound remaining is measured over time springernature.com.

The primary output of these studies includes the compound's in vitro half-life (t1/2) and its intrinsic clearance (CLint), which describes the inherent ability of the liver to metabolize the drug researchgate.net. The stability of a compound is often dependent on the presence of cofactors like the reduced form of nicotinamide adenine dinucleotide phosphate (NADPH) for CYP-mediated oxidative metabolism nih.gov. However, metabolism can also occur via NADPH-independent pathways, such as through the action of hydrolases like esterases, which are also present in microsomes nih.gov. The amide bond within the this compound structure represents a potential site for enzymatic hydrolysis by such enzymes nih.gov.

While specific experimental data for this compound is not available, the table below illustrates typical data generated from a microsomal stability assay.

| Time (minutes) | Percent of Parent Compound Remaining |

| 0 | 100% |

| 5 | 85% |

| 15 | 60% |

| 30 | 35% |

| 45 | 15% |

| 60 | <5% |

Plasma Protein Binding Characteristics

The extent to which a compound binds to plasma proteins significantly influences its pharmacokinetic and pharmacodynamic properties. Only the unbound (free) fraction of a drug is available to distribute into tissues and interact with its therapeutic target nih.gov. High plasma protein binding can limit drug distribution and clearance.

The binding of a compound to plasma proteins is typically determined using methods like equilibrium dialysis nih.gov. This technique measures the distribution of the compound between a protein-containing solution (plasma) and a protein-free buffer at equilibrium. The results are expressed as the fraction unbound (fu). The primary binding proteins in human plasma are albumin and α1-acid glycoprotein (AAG) nih.govnih.gov.

The specific plasma protein binding characteristics of this compound have not been reported. A hypothetical data representation for such an experiment is shown below.

| Plasma Source | Protein Concentration | Fraction Unbound (fu) % |

| Human | Normal | 2.5% |

| Rat | Normal | 4.1% |

| Mouse | Normal | 5.3% |

This information is crucial for interpreting pharmacokinetic data and for predicting the pharmacologically active concentration of the compound in vivo nih.gov.

Preclinical Efficacy Studies in Animal Models

Mechanisms of Action Elucidation in Preclinical Models

Further research and publication in the scientific domain are required to elucidate the preclinical efficacy and mechanisms of action of 5-bromo-N-(2-carbamoylphenyl)nicotinamide.

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Pharmacophoric Features Essential for Activity

Pharmacophore modeling of various nicotinamide (B372718) derivatives has identified several key features crucial for their biological activity. These models, often developed for specific targets like Aurora kinases or DNA demethylases, provide a foundational understanding of the necessary structural components for effective ligand-target binding.

For nicotinamide-based inhibitors, the essential pharmacophoric elements generally include:

A Hydrogen Bond Acceptor: The nitrogen atom in the pyridine (B92270) ring is a critical hydrogen bond acceptor, frequently interacting with key residues in the active site of target proteins.

A Hydrogen Bond Donor: The amide (–NH–) group serves as a crucial hydrogen bond donor, forming interactions that help to orient the molecule within the binding pocket.

Substituent Positions: The substitution pattern on both the nicotinamide and the phenyl rings is critical for defining the molecule's shape and electronic properties, which in turn dictates its selectivity and potency.

Studies on nicotinamide derivatives as antifungal agents have also highlighted the importance of the relative positions of substituents on the phenyl ring for activity. For example, the placement of amino and isopropyl groups on an N-phenylnicotinamide scaffold was found to be critical for its antifungal efficacy nih.govmdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies on nicotinamide analogs have provided valuable insights into the physicochemical properties that drive their biological activity. These models mathematically correlate variations in molecular descriptors with changes in activity, enabling the prediction of the potency of novel compounds.

A notable QSAR study on a series of 96 nicotinamide analogs as Bruton's tyrosine kinase (Btk) inhibitors demonstrated the importance of steric and electronic factors. nih.gov The developed 4D-QSAR model revealed that specific spatial arrangements of substituents and their electronic properties were key determinants of inhibitory potency. The model successfully predicted the activity of new compounds, highlighting the predictive power of QSAR in the design of nicotinamide-based inhibitors. nih.gov

Another study on 6-substituted nicotine (B1678760) analogs, which share the pyridine core, found that a combination of the substituent's lipophilicity (π) and its volume (Δ MOL VOL) could account for the variation in binding affinity to nicotinic acetylcholinergic receptors (nAChRs). researchgate.net This suggests that for nicotinamide derivatives, a balance of lipophilicity and steric bulk at specific positions is crucial for optimal receptor interaction.

Table 1: Physicochemical Descriptors and Their Influence on the Activity of Nicotinamide Analogs

| Descriptor | Influence on Activity | Rationale |

| Lipophilicity (π) | Positive correlation up to an optimal point | Enhances membrane permeability and hydrophobic interactions within the binding pocket. |

| Steric Bulk (e.g., Molar Volume) | Can be either positive or negative | Depends on the size and shape of the binding pocket; bulky groups can either enhance binding through increased surface contact or cause steric hindrance. |

| Electronic Effects (σ) | Influences pKa and hydrogen bonding capacity | Electron-withdrawing or -donating groups can modulate the electronic density of the pyridine ring and amide linker, affecting key interactions. |

This table is generated based on principles derived from QSAR studies on nicotinamide and nicotine analogs.

Impact of Halogenation (Bromine) on Activity and Binding

The presence and position of halogen atoms, such as the bromine at the 5-position of the nicotinamide ring in the title compound, can significantly influence the pharmacological profile of a molecule. Halogenation can affect activity through several mechanisms:

Electronic Effects: Bromine is an electron-withdrawing group, which can alter the pKa of the pyridine nitrogen and the acidity of the amide proton, thereby modulating the strength of hydrogen bonds with the target protein.

Steric Effects: The size of the bromine atom can influence the conformation of the molecule and its fit within the binding site.

Halogen Bonding: The bromine atom can participate in halogen bonds, which are non-covalent interactions between the electrophilic region on the halogen and a nucleophilic site on the protein (e.g., a backbone carbonyl oxygen). This can provide an additional stabilizing interaction.

Lipophilicity: The introduction of a bromine atom generally increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and hydrophobic interactions with the target.

In a study of 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide as an Aurora kinase inhibitor, the presence of bromine and other halogens was found to be crucial for its potent antitumor activity. nih.gov Molecular docking studies indicated that these halogenated substituents formed favorable interactions within the kinase domain. nih.gov Similarly, studies on 6-bromonicotine have shown high affinity for nAChRs, suggesting that bromine substitution can be beneficial for receptor binding. researchgate.net

Role of the Carbamoylphenyl Moiety in Ligand-Target Interactions

The N-(2-carbamoylphenyl) moiety plays a pivotal role in anchoring the ligand to its target protein through a network of specific interactions. The carbamoyl (B1232498) group (–CONH2) is a key functional group capable of forming multiple hydrogen bonds.

The primary functions of the carbamoylphenyl group are:

Hydrogen Bonding: The amide protons and the carbonyl oxygen of the carbamoyl group can act as hydrogen bond donors and acceptors, respectively. This allows for the formation of a stable hydrogen-bonding network with amino acid residues in the binding pocket, which is often critical for high-affinity binding.

Conformational Rigidity: The interaction of the carbamoyl group with the target can help to lock the ligand into a specific, bioactive conformation, reducing the entropic penalty of binding.

Directionality: The defined geometry of the carbamoyl group and its position on the phenyl ring provide a specific vector for interaction, contributing to the selectivity of the compound for its target.

In the broader context of drug design, the introduction of such polar, hydrogen-bonding groups is a common strategy to enhance both potency and selectivity by engaging in specific interactions with the target protein.

Strategic Modifications for Optimizing Potency and Selectivity

The optimization of nicotinamide-based inhibitors involves a systematic modification of their structure to enhance their potency, selectivity, and pharmacokinetic properties. Based on the SAR principles discussed, several strategic modifications can be proposed for a molecule like 5-bromo-n-(2-carbamoylphenyl)nicotinamide.

Table 2: Strategic Modifications and Their Potential Effects on Activity

| Modification Strategy | Rationale | Potential Outcome |

| Varying the Halogen at Position 5 | To modulate electronic properties, size, and halogen bonding potential. | Replacing bromine with chlorine or fluorine could alter binding affinity and selectivity. |

| Altering Substituents on the Phenyl Ring | To probe the steric and electronic requirements of the binding pocket. | Introduction of small alkyl or alkoxy groups could enhance hydrophobic interactions. |

| Modifying the Carbamoyl Group | To explore alternative hydrogen bonding patterns. | Bioisosteric replacement of the carbamoyl group with a tetrazole or other hydrogen-bonding moieties could improve metabolic stability or binding affinity. |

| Introducing Rotational Constraints | To lock the molecule in a more favorable conformation. | Cyclization or introduction of rigid linkers between the nicotinamide and phenyl rings could increase potency by reducing the entropic cost of binding. |

| Bioisosteric Replacement of the Pyridine Ring | To improve pharmacokinetic properties or explore novel interactions. | Replacing the pyridine with other heteroaromatic rings like pyrimidine or pyrazine could alter the compound's metabolic profile and target selectivity. |

This table is generated based on established principles of medicinal chemistry and SAR studies of related inhibitor classes.

For example, a study on nicotinamide derivatives as ALKBH2 inhibitors found that while a carboxyl group was beneficial for in vitro potency, its poor cell permeability limited cellular activity. The corresponding ester prodrug, however, showed improved cellular efficacy. nih.gov This highlights the importance of considering pharmacokinetic properties during the optimization process.

Computational and Theoretical Investigations

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is a critical tool for identifying potential biological targets and understanding the specific interactions that stabilize the ligand-target complex.

For a compound like 5-bromo-N-(2-carbamoylphenyl)nicotinamide, docking studies would be performed against known targets of the nicotinamide (B372718) scaffold, such as VEGFR-2 and PARP-1. mdpi.comnih.gov VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, a process crucial for tumor growth, making its inhibition a prime strategy in cancer therapy. semanticscholar.orgnih.gov PARP-1 is a nuclear enzyme essential for DNA repair, and its inhibitors are effective in cancers with specific DNA repair deficiencies. nih.govnih.gov

In a typical docking protocol, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then placed into the binding site of the protein, and its conformation is varied to find the best fit. The output is a binding energy score, which estimates the affinity of the compound for the target.

Studies on similar nicotinamide derivatives targeting VEGFR-2 have shown that key interactions often occur in the ATP binding pocket. semanticscholar.orgnih.gov The nicotinamide (or pyridine) ring frequently forms hydrogen bonds with the hinge region residue Cys917. semanticscholar.org Hydrophobic interactions with amino acids such as Ala864, Val914, and Val846 are also common. semanticscholar.org A hypothetical docking study of this compound would aim to identify similar binding patterns, providing a rationale for its potential inhibitory activity.

Table 1: Representative Molecular Docking Data for Nicotinamide Scaffolds

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| VEGFR-2 | 2OH4 | -9.5 to -11.0 | Cys917, Ala864, Val846 | semanticscholar.orgnih.gov |

| PARP-1 | 7KK6 | -8.0 to -11.5 | Gly863, Ser904 | nih.govthesciencein.org |

Molecular Dynamics Simulations to Understand Ligand-Target Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. These simulations model the motion of every atom in the system, providing insights into the stability of the ligand-target interaction and the conformational changes that may occur.

For the this compound-protein complex identified through docking, an MD simulation would be run for a significant duration, often 100 nanoseconds or more. mdpi.comnih.gov Several parameters are analyzed to assess stability:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time indicates that the complex has reached equilibrium and is not undergoing major structural changes.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Lower RMSF values in the binding site suggest that the ligand is held stably.

Solvent Accessible Surface Area (SASA): A reduced SASA for the complex can indicate that it has adopted a more compact and stable conformation. mdpi.com

Hydrogen Bonds: The number of hydrogen bonds between the ligand and protein is monitored throughout the simulation. A consistent presence of key hydrogen bonds confirms a stable interaction. mdpi.com

MD simulations performed on other nicotinamide-based VEGFR-2 inhibitors have confirmed stable binding within the active site, validating the docking predictions and supporting the mechanism of action. nih.govnih.gov

Virtual Screening and Ligand-Based Drug Design Approaches

Computational approaches are not only for analyzing single compounds but also for screening large libraries of molecules or designing new ones.

Virtual Screening: If this compound were identified as a hit compound, a virtual screening campaign could be initiated. A large database of commercially available or synthetically accessible compounds would be computationally docked into the target's active site. Molecules with better or similar docking scores compared to the reference compound would be selected for further testing.

Ligand-Based Drug Design: This approach is used when the 3D structure of the target is unknown or when optimizing a known active compound. nih.gov It relies on the principle that molecules with similar structures are likely to have similar biological activities. Starting with the this compound scaffold, new derivatives can be designed by modifying its functional groups. For example, the bromo substituent could be replaced with other halogens or small alkyl groups to explore the structure-activity relationship (SAR) and optimize binding affinity or pharmacokinetic properties. The design of many potent VEGFR-2 inhibitors has been guided by the pharmacophoric features of existing drugs like Sorafenib. semanticscholar.orgbohrium.com

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

A successful drug must not only bind its target effectively but also possess favorable pharmacokinetic properties. ADME properties describe the fate of a compound in the body. In silico tools can predict these properties early in the discovery process, helping to identify candidates with good drug-likeness. nih.govnih.gov

For this compound, a variety of ADME parameters would be calculated using computational models. These predictions are often based on established rules like Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, lipophilicity (LogP), and hydrogen bond donors/acceptors.

Table 2: Predicted ADME/Drug-Likeness Properties for a Hypothetical Nicotinamide Derivative

| Property | Predicted Value | Acceptable Range | Significance |

|---|---|---|---|

| Molecular Weight | ~334 g/mol | < 500 | Influences absorption and distribution |

| LogP (Lipophilicity) | 2.5 - 3.5 | < 5 | Affects solubility and membrane permeability |

| Hydrogen Bond Donors | 2 | < 5 | Impacts binding and solubility |

| Hydrogen Bond Acceptors | 3 | < 10 | Impacts binding and solubility |

| Gastrointestinal (GI) Absorption | High | High | Predicts oral bioavailability |

| Blood-Brain Barrier (BBB) Permeant | No | - | Indicates potential for CNS side effects |

Note: Values are representative for a compound of this class and would be specifically calculated for this compound in a dedicated study. mdpi.comnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are used to study the electronic properties of a molecule in detail. semanticscholar.orgnih.gov These calculations can optimize the 3D geometry of this compound, providing the most stable conformation for use in docking studies.

Furthermore, DFT can be used to calculate a range of electronic descriptors:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding where the molecule is likely to engage in non-covalent interactions, such as hydrogen bonding.

For drug design, these calculations help to rationalize the observed binding modes and can guide the chemical modification of the compound to enhance its interactions with the target protein. semanticscholar.orgbohrium.com

Analytical Characterization and Quality Control in Research

Spectroscopic Methods for Structure Elucidation (e.g., NMR Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), chemists can map out the carbon-hydrogen framework of a molecule.

In a typical ¹H NMR spectrum of a nicotinamide (B372718) derivative, distinct signals would correspond to each unique proton environment. For instance, the aromatic protons on the pyridine (B92270) and phenyl rings would appear in a specific region of the spectrum, with their splitting patterns (e.g., doublets, triplets) revealing adjacent proton-proton interactions. researchgate.net The chemical shifts of these protons are influenced by the electronic effects of substituents like the bromine atom and the amide groups. researchgate.net

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The positions of these signals indicate the type of carbon (e.g., aromatic, carbonyl), offering a complete carbon backbone count. researchgate.netmdpi.com For new nicotinamide derivatives, ¹H-NMR and ¹³C-NMR are standard techniques for structural characterization. researchgate.netnih.gov

Interactive Data Table: Representative NMR Data

This table presents expected chemical shift (δ) ranges for the core structural motifs of N-aryl nicotinamides, based on data from related compounds. The exact values for the target compound would require experimental measurement.

| Nucleus | Structural Moiety | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H | Amide NH (nicotinamide) | 10.0 - 12.0 | Broad singlet, position can vary with solvent and concentration. |

| ¹H | Pyridine Ring Protons | 8.0 - 9.0 | Distinct signals for H-2, H-4, and H-6 of the nicotinamide ring. |

| ¹H | Phenyl Ring Protons | 7.0 - 8.0 | Complex pattern depending on substitution. |

| ¹H | Amide NH (carbamoyl) | 6.0 - 8.0 | Two signals may be present due to restricted rotation. |

| ¹³C | Carbonyl Carbon (nicotinamide) | 160 - 170 | |

| ¹³C | Carbonyl Carbon (carbamoyl) | 165 - 175 | |

| ¹³C | Pyridine Ring Carbons | 120 - 155 | The carbon bearing the bromine atom (C-5) will show a characteristic shift. |

| ¹³C | Phenyl Ring Carbons | 110 - 140 |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. For 5-bromo-n-(2-carbamoylphenyl)nicotinamide (C₁₃H₁₀BrN₃O₂), high-resolution mass spectrometry (HR-MS) would be used to confirm its elemental composition with high accuracy.

A key feature in the mass spectrum would be the isotopic signature of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. Electrospray ionization (ESI) is a common soft ionization technique used for such analyses. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)

Chromatography is used to separate, identify, and quantify the components of a mixture. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds in research and pharmaceutical settings.

To determine the purity of a sample of this compound, a solution of the compound would be injected into an HPLC system. The separation is typically achieved using a reversed-phase column (e.g., C18), where a polar mobile phase (a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) is used. nih.gov As the mobile phase flows through the column, the compound and any impurities are separated based on their relative affinities for the stationary phase and the mobile phase. A detector, commonly a UV-Vis detector set to a wavelength where the nicotinamide core absorbs strongly, measures the concentration of each component as it elutes from the column. A pure sample will ideally show a single, sharp peak in the resulting chromatogram. The retention time is a characteristic feature used for identification, while the peak area is used for quantification. mdpi.com

Interactive Data Table: Representative HPLC Parameters for Nicotinamide Derivatives

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Stationary phase for separating medium-polarity compounds. |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile | Elutes compounds based on polarity. The gradient allows for the separation of a wider range of impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Column Temperature | 25 - 40 °C | Temperature control ensures reproducible retention times. |

| Detection | UV at ~260 nm | Wavelength at which the pyridine ring of nicotinamide strongly absorbs light. |

| Injection Volume | 5 - 20 µL | The volume of the sample solution introduced into the system. |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique is the most definitive method for structure determination, provided a suitable single crystal of the compound can be grown.

The process involves irradiating a single crystal with a beam of X-rays. The diffraction pattern produced by the electrons in the crystal is collected and analyzed. This data allows for the calculation of the electron density map of the molecule, from which the exact position of each atom can be determined. The resulting crystal structure provides a wealth of information, including bond lengths, bond angles, and torsional angles. uzh.chbiosynth.com It also reveals how the molecules pack together in the crystal lattice, including intermolecular interactions like hydrogen bonding, which are crucial for understanding the physical properties of the solid. nih.govnih.gov For novel nicotinamide derivatives, X-ray crystallography provides unambiguous proof of structure. researchgate.net

Interactive Data Table: Representative Crystallographic Data for a Nicotinamide Analog

This table shows the type of data obtained from a single-crystal X-ray diffraction experiment on a related nicotinamide bromide salt.

| Parameter | Example Value | Information Provided |

| Crystal System | Orthorhombic | The basic shape of the unit cell. |

| Space Group | P2₁2₁2₁ | The symmetry elements within the unit cell. uzh.ch |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The size and angles of the repeating unit in the crystal. |

| Volume (ų) | V | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) | D_c (g/cm³) | The theoretical density of the crystal. |

| R-factor | R₁ | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical values calculated from the proposed molecular formula. Agreement between the experimental and theoretical values provides strong evidence for the compound's empirical formula.

For this compound, with a molecular formula of C₁₃H₁₀BrN₃O₂, the theoretical elemental composition would be calculated based on the atomic weights of its constituent atoms. A sample of the purified compound is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the mass percentages of C, H, and N. manchester.ac.uk Nicotinamide itself is often used as a standard substance for calibrating elemental analyzers. sigmaaldrich.comsigmaaldrich.com

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Count | Total Mass | Mass Percent (%) |

| Carbon | C | 12.011 | 13 | 156.143 | 45.11 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 2.91 |

| Bromine | Br | 79.904 | 1 | 79.904 | 23.08 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 12.14 |

| Oxygen | O | 15.999 | 2 | 31.998 | 9.24 |

| Total | 346.146 | 100.00 |

Future Research Directions and Potential Therapeutic Implications

Advancing the Understanding of Molecular Mechanisms

A foundational step in the development of any potential therapeutic agent is to elucidate its precise molecular mechanism of action. For 5-bromo-n-(2-carbamoylphenyl)nicotinamide, its structural similarity to known PARP inhibitors strongly suggests that its primary targets are members of the PARP enzyme family. These enzymes are critical for cellular processes like DNA repair and apoptosis.

Future research must prioritize confirming this hypothesized mechanism. This would involve a series of detailed biochemical and cellular assays. Enzymatic assays using a panel of recombinant PARP enzymes (PARP1, PARP2, etc.) would be essential to determine the compound's inhibitory potency (IC50) and its selectivity profile. Techniques such as X-ray crystallography could be employed to solve the co-crystal structure of the compound bound to its target enzyme. This would provide invaluable, high-resolution insight into the specific binding interactions, confirming how the nicotinamide (B372718) head, the bromine atom, and the phenyl ring engage with the amino acid residues in the enzyme's active site. Cellular assays would then be used to verify that the enzymatic inhibition translates into functional effects, such as the inhibition of PARylation in cancer cell lines. A key aspect to investigate would be the compound's ability to induce "PARP trapping," a mechanism whereby the inhibitor not only blocks enzymatic activity but also traps the PARP protein on DNA, leading to cytotoxic DNA double-strand breaks.

Table 1: Proposed Initial Mechanistic Investigation Plan

| Research Question | Experimental Approach | Primary Endpoint |

|---|---|---|

| Does it inhibit PARP enzymes? | In vitro enzymatic activity assays (e.g., colorimetric or fluorescent) against PARP1, PARP2. | IC50 values (nM) |

| How does it bind to the target? | X-ray co-crystallography of the compound with the PARP1 catalytic domain. | High-resolution 3D structure of the binding mode. |

| Does it work in cells? | Western blot analysis for Poly(ADP-ribose) (PAR) levels in cells treated with a DNA damaging agent. | Reduction in cellular PAR levels. |

Designing Next-Generation Derivatives with Improved Pharmacological Profiles

Once the baseline activity and mechanism of this compound are established, the next logical step is to embark on a medicinal chemistry campaign to design next-generation derivatives. The goal is to systematically modify the parent structure to enhance its pharmacological properties, including potency, selectivity, and pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME).

The existing structure offers several handles for modification. The bromine atom on the nicotinamide ring could be replaced with other halogens (chlorine, fluorine) or small lipophilic groups to fine-tune binding affinity and metabolic stability. The N-(2-carbamoylphenyl) tail is a critical component, likely interacting with the adenine-ribose binding pocket of the PARP active site. Modifications to this part of the molecule, such as altering the substitution pattern on the phenyl ring or replacing the carbamoyl (B1232498) group with other hydrogen-bonding moieties, could significantly impact potency and selectivity. Structure-activity relationship (SAR) studies, guided by computational modeling and the initial crystal structure, would drive this process, allowing for the rational design of compounds with superior "drug-like" properties. For instance, research on other inhibitors has shown that restricting the free rotation of the carboxamide group can greatly enhance inhibitory activity.

Table 2: Strategy for Derivative Design

| Molecular Scaffold Component | Proposed Modification | Desired Improvement |

|---|---|---|

| Nicotinamide Core | Substitution at other positions | Modulate electronics and binding |

| 5-Bromo Substituent | Replace with F, Cl, I, CH3 | Optimize binding affinity and metabolic stability |

| N-(2-carbamoylphenyl) Group | Alter phenyl ring substituents (e.g., add fluorine) | Enhance potency, alter solubility |

| Carboxamide Linker | Replace with bioisosteres (e.g., triazole, oxadiazole) | Improve metabolic stability and cell permeability |

Exploring Novel Biological Targets and Therapeutic Areas

While the primary hypothesis points towards PARP inhibition, comprehensive target deconvolution studies are crucial. It is possible that this compound or its future derivatives may interact with other, unanticipated biological targets. Techniques like chemical proteomics, where the compound is used as a "bait" to pull down its binding partners from cell lysates, can identify such off-targets.

Discovering novel targets could open up entirely new therapeutic avenues beyond the established use of PARP inhibitors in cancers with DNA repair deficiencies (e.g., those with BRCA1/2 mutations). For example, PARP inhibitors are being explored in combination with immunotherapy and for their potential roles in inflammatory diseases and ischemia-reperfusion injury. If this compound or its derivatives show a unique selectivity profile or engage novel targets, they could be investigated in these expanded disease contexts. Furthermore, some brominated compounds have shown distinct biological activities, such as anti-angiogenic or anti-proliferative effects, which could be explored as secondary mechanisms of action.

Development of Advanced Delivery Systems for Preclinical Research

The clinical success of a potent molecule can be hampered by poor bioavailability, low solubility, or rapid clearance from the body. Proactive development of advanced delivery systems during preclinical research can mitigate these risks. Nanotechnology offers a promising platform for delivering PARP inhibitors, potentially enhancing their therapeutic index by improving tumor-specific accumulation and reducing systemic toxicity.

For this compound, future research should explore its formulation into various nanosystems. These could include:

Liposomes: Lipid-based vesicles that can encapsulate hydrophobic drugs, improving their solubility and circulation time.

Polymeric Nanoparticles: Made from biodegradable polymers like PLGA, these can be engineered for controlled, sustained release of the drug.

Polymer-Drug Conjugates: Covalently linking the compound to a water-soluble polymer like Poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA) can enhance its solubility and pharmacokinetic profile.

These advanced formulations would be tested in animal models to compare their biodistribution and efficacy against the free drug, with the aim of selecting an optimal delivery strategy for further development.

Integration of Omics Data for Systems-Level Understanding

To gain a holistic view of the cellular response to this compound, future studies should integrate multi-omics data. This systems-biology approach moves beyond a single target to understand the global impact of the compound on cellular networks.

Transcriptomics (RNA-seq): Would reveal how the compound alters gene expression profiles, identifying upregulated or downregulated pathways. This could uncover mechanisms of action or resistance.

Proteomics: Would identify changes in protein expression and post-translational modifications (like phosphorylation), providing a more direct picture of the functional cellular response.

Metabolomics: Would analyze changes in cellular metabolites, which could highlight metabolic vulnerabilities created by the drug that could be exploited in combination therapies.

Integrating these datasets would allow researchers to build comprehensive models of the drug's action, identify potential biomarkers that could predict which patients are most likely to respond, and rationally design combination therapies to overcome potential resistance mechanisms.

Q & A

Basic: What synthetic routes are effective for preparing 5-bromo-N-(2-carbamoylphenyl)nicotinamide, and how can reaction conditions be optimized for high yield?

Answer:

The synthesis typically involves multi-step reactions, starting with brominated nicotinic acid derivatives and coupling with 2-carbamoylphenylamine. Key steps include:

- Coupling Reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or acetonitrile under nitrogen .

- Temperature Control : Maintain 0–25°C during coupling to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yields >85% are achievable with optimized stoichiometry and inert conditions .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should be analyzed?

Answer:

- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine and phenyl rings) and carbamoyl NH2 signals (δ ~6.5 ppm). Bromine’s inductive effect deshields adjacent carbons .

- GC-MS/HPLC-MS : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of Br or amide groups).

- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in crystallographic data for derivatives using software like SHELX?

Answer:

- Refinement with SHELXL : Use high-resolution (<1.0 Å) X-ray data. Address twinning or disorder by adjusting occupancy factors and applying restraints .

- Validation Tools : Check R-factors (<5%), electron density maps for missing atoms, and PLATON’s ADDSYM to detect missed symmetry .

- Case Study : For brominated analogs, refine thermal displacement parameters (Ueq) to account for Br’s high electron density .

Advanced: What strategies guide structure-activity relationship (SAR) studies of this compound in enzyme inhibition?

Answer:

- Substituent Variation : Replace bromine with Cl, F, or methyl groups to assess steric/electronic effects on binding.

- In Vitro Assays : Test inhibitory potency (IC50) against kinases or dehydrogenases. Use molecular docking (e.g., AutoDock Vina) to predict binding modes .

- Data Analysis : Correlate substituent Hammett constants (σ) with activity trends to identify pharmacophoric groups .

Advanced: How can binding affinity and mechanism of action be determined for biological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation rates (ka/kd) using immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry.

- X-ray Crystallography : Co-crystallize with targets (e.g., enzymes) to identify hydrogen bonds with the carbamoyl group and halogen interactions from bromine .

Basic: What impurities are common during synthesis, and how are they identified/removed?

Answer:

- Common Impurities : Unreacted starting materials, brominated byproducts, or oxidized amides.

- Analytical Methods : Use HPLC with UV detection (λ = 254 nm) and C18 columns. Compare retention times with standards .

- Mitigation : Optimize reaction time/temperature and employ scavengers (e.g., silica-bound thiourea for excess EDC) .

Advanced: How is metabolic stability assessed in preclinical models?

Answer:

- In Vitro Models : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS.

- Metabolite ID : Use high-resolution MS (HRMS) to detect hydroxylation (M+16) or demethylation (M-14) products.

- In Vivo Correlation : Administer radiolabeled compound and analyze plasma/tissue samples for half-life (t1/2) .

Advanced: How do solvent polarity and pH influence the compound’s reactivity in nucleophilic substitutions?

Answer:

- Solvent Effects : Polar aprotic solvents (DMSO, DMF) stabilize transition states in SNAr reactions, enhancing bromide displacement .

- pH Optimization : Maintain pH 8–9 (using K2CO3 or Et3N) to deprotonate nucleophiles (e.g., amines) without hydrolyzing the amide .